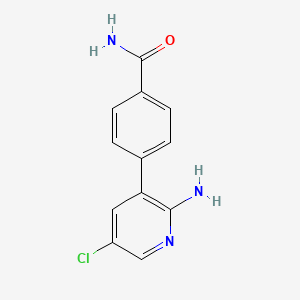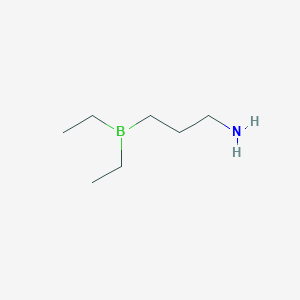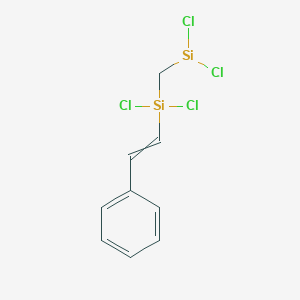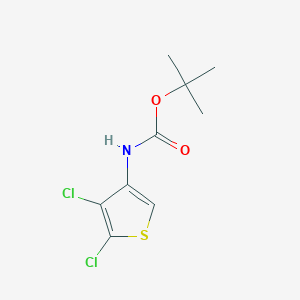![molecular formula C18H16O2 B12538763 2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)- CAS No. 653585-85-4](/img/structure/B12538763.png)
2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- is an organic compound that features a cyclopentenone ring substituted with a biphenyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- involves the Morita-Baylis-Hillman reaction. This reaction uses 2-cyclopenten-1-one and formalin in the presence of a catalyst such as tributylphosphine or dimethylphenylphosphine. The reaction is highly efficient and yields the desired product in excellent quantities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- undergoes various chemical reactions typical of α-β unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Baylis-Hillman Reaction: A carbon-carbon bond-forming reaction that results in the formation of highly functionalized molecules.
Michael Reaction: A type of conjugate addition where nucleophiles add to α-β unsaturated carbonyl compounds.
Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a dienophile, forming a cyclohexene derivative
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes. The reactions typically require specific catalysts and solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with a suitable diene can yield a fused tricyclic system .
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- involves its role as an electrophile. It can react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: Contains a similar cyclopentenone ring but lacks the biphenyl and hydroxymethyl groups.
Cyclopropenone: A smaller ring structure with different reactivity.
Cyclobutenone: Another ring structure with unique properties.
Cyclohexenone: A larger ring structure with different chemical behavior.
Uniqueness
These substituents can influence the compound’s electronic properties and interactions with other molecules, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
653585-85-4 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
2-[hydroxy-(4-phenylphenyl)methyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C18H16O2/c19-17-8-4-7-16(17)18(20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-7,9-12,18,20H,4,8H2 |
InChI-Schlüssel |
RULKPDUFWUNRKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(=C1)C(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
![Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide](/img/structure/B12538685.png)
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)

![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)

![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)



![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
